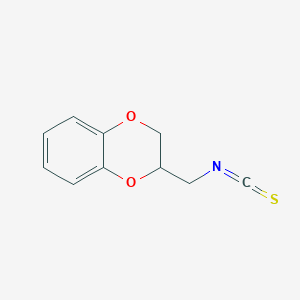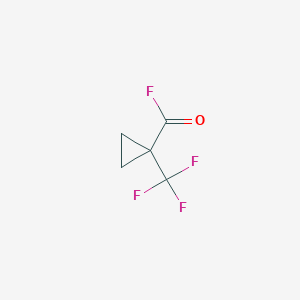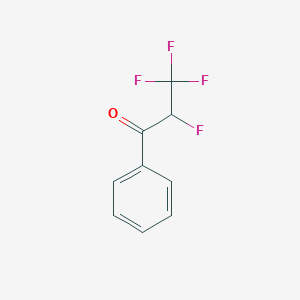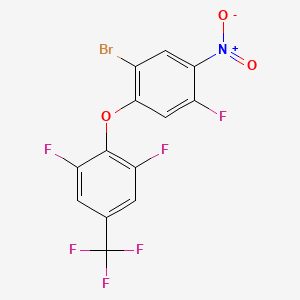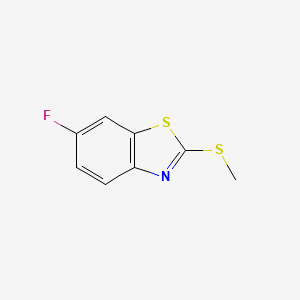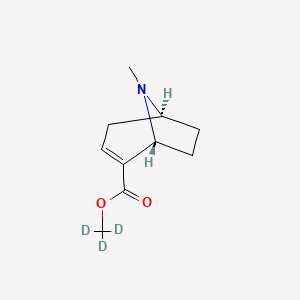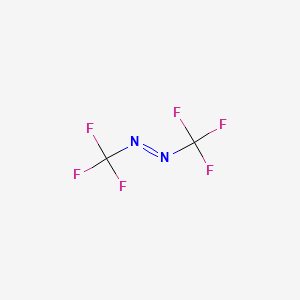
Diazene, bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)diazene, is a chemical compound with the formula C₂F₆N₂ and a molecular weight of 166.0252 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a diazene moiety. It is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of diazene, bis(trifluoromethyl)- involves several methods. One common approach is the nitrosation of 1,1,1,3,3,3-hexafluoroisopropylamine, which yields bis(trifluoromethyl)diazomethane . Another method involves the reaction of trifluoronitrosomethane with primary amines, followed by photolysis . These methods typically require controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediate compounds and the final product.
Analyse Chemischer Reaktionen
Diazene, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can yield trifluoromethyl amines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazene, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diazene, bis(trifluoromethyl)- involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, leading to the formation of new chemical bonds. This property makes diazene, bis(trifluoromethyl)- a valuable tool in chemical synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Diazene, bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl diazirines: These compounds also generate carbenes and are used in similar applications, but they may have different reactivity and stability profiles.
Trifluoromethyl diazoalkanes: These compounds are used as carbene precursors and have applications in synthetic transformations.
The uniqueness of diazene, bis(trifluoromethyl)- lies in its ability to introduce trifluoromethyl groups efficiently and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
372-63-4 |
|---|---|
Molekularformel |
C2F6N2 |
Molekulargewicht |
166.03 g/mol |
IUPAC-Name |
(E)-bis(trifluoromethyl)diazene |
InChI |
InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+ |
InChI-Schlüssel |
YDBRUXDOAMOVPN-MDZDMXLPSA-N |
Isomerische SMILES |
C(/N=N/C(F)(F)F)(F)(F)F |
Kanonische SMILES |
C(N=NC(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
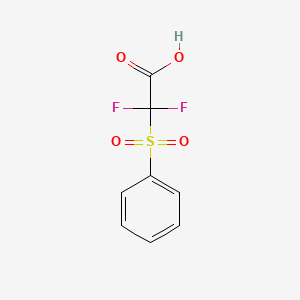
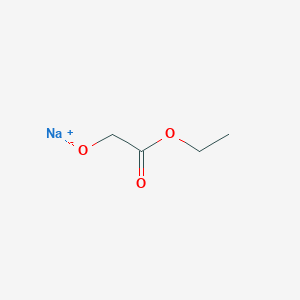
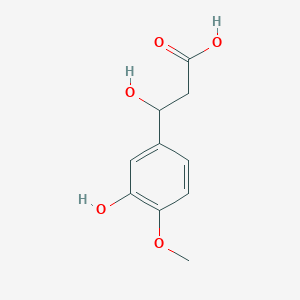
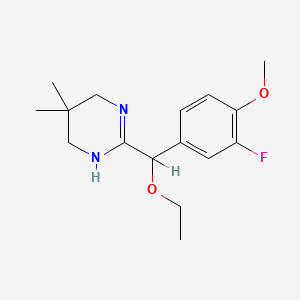
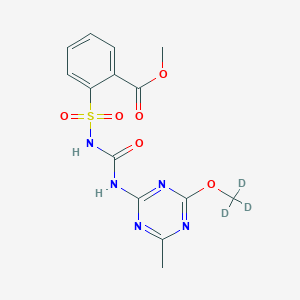
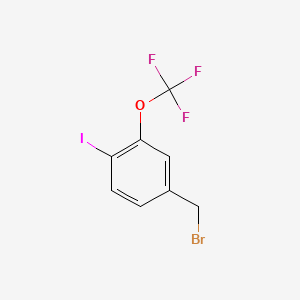
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
